1,3-dipalmitolein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-dipalmitolein can be synthesized through the glycerolysis of palmitoleic acid. This process involves the reaction of palmitoleic acid with glycerol in the presence of a catalyst, such as Lipozyme RM 1M, and a solvent like isooctane . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, dipalmitolein is produced through similar glycerolysis processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. After the initial synthesis, the product is often purified through fractionation methods to achieve a high purity level, typically greater than 99% .

Análisis De Reacciones Químicas

Types of Reactions

1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the double bonds in the palmitoleic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize dipalmitolein.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated diacylglycerols.

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of 1,3-dipalmitolein in models of cerebral ischemia. Research indicates that this compound can significantly reduce infarct volume and neurological deficits following ischemic events.

- Mechanism of Action : The neuroprotective properties are attributed to the modulation of several signaling pathways. Specifically, this compound has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway and activate the phosphatidylinositol 3-kinase (PI3K)/Akt/cyclic AMP response element-binding protein (CREB) pathway. These actions help mitigate oxidative stress and inflammation in ischemic brain tissues .

- Case Study : In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), administration of this compound at varying doses (1, 3, or 5 mg/kg) resulted in a marked reduction in both infarct size and behavioral deficits associated with stroke . The study also reported decreased levels of pro-apoptotic proteins and inflammatory markers in treated rats.

Digestion and Absorption Studies

The digestion and absorption properties of this compound have been extensively studied using in vitro gastrointestinal models. This research is crucial for understanding how dietary fats influence health.

- Key Findings : In vitro studies demonstrated that this compound-rich lipids exhibit favorable digestion characteristics. The compound was evaluated for its effects on Caco-2 cell monolayer integrity during digestion processes, revealing that it maintains cell viability while facilitating lipid absorption .

-

Quantitative Data : The study reported IC50 values for various agents affecting cell integrity:

Treatment IC50 Value Bile salts 0.22 mM Pancreatin 0.22 mg/mL Free fatty acids 1.47 mM

These results indicate that while certain digestive agents can disrupt cellular integrity at higher concentrations, this compound remains non-cytotoxic within the tested ranges .

Potential Therapeutic Uses

The unique properties of this compound suggest potential applications in various therapeutic contexts:

- Hydrogels for Drug Delivery : The incorporation of this compound into hydrogel formulations could enhance drug delivery systems by improving biocompatibility and controlled release profiles. Hydrogels can serve as carriers for bioactive compounds while mimicking extracellular matrix environments, which is beneficial for cell therapy applications .

- Food Science : As a component derived from natural oils such as palm kernel and rice bran, this compound may also play a role in food science by influencing the nutritional profile of edible oils and fats.

Mecanismo De Acción

The mechanism of action of dipalmitolein involves its interaction with cellular membranes and lipid metabolism pathways. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, dipalmitolein can act as a signaling molecule, affecting various cellular processes through its interaction with specific receptors and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Dipalmitin: Similar to dipalmitolein but contains palmitic acid instead of palmitoleic acid.

2,3-Dipalmito-1-olein: Contains palmitic acid and oleic acid, differing in the fatty acid composition.

Uniqueness

1,3-dipalmitolein is unique due to the presence of palmitoleic acid, which contains a double bond. This structural feature imparts distinct physical and chemical properties, such as lower melting points and different reactivity compared to saturated analogs like dipalmitin .

Actividad Biológica

1,3-Dipalmitolein, also known as 1,3-dipalmitoyl-2-oleoylglycerol (POP), is a triacylglyceride that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and lipid metabolism. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a glyceride composed of two palmitoleic acid residues (C16:1) and one oleic acid residue (C18:1). Its unique structure allows it to exhibit distinct biological properties compared to other triglycerides.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of cerebral ischemia. In a study using the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, administration of this compound at doses of 1, 3, or 5 mg/kg significantly reduced infarct volume and neurological deficits associated with ischemic stroke. The compound was found to mitigate oxidative stress by preventing glutathione depletion and lipid peroxidation in brain tissues .

Key Findings:

- Reduction in Infarct Volume: Administration of POP significantly decreased infarct and edema volumes induced by MCAO/R.

- Neurological Function Improvement: Behavioral assessments indicated that treated rats exhibited reduced neurological deficits compared to controls.

- Apoptosis Regulation: POP treatment increased the Bcl-2/Bax ratio and inhibited caspase-3 activation, suggesting a protective mechanism against apoptosis in neuronal cells .

Lipid Metabolism

This compound has also been studied for its influence on lipid metabolism. It has been shown to affect the digestion and absorption properties of dietary fats. In vitro studies demonstrated that POP-rich lipids exhibited specific interactions with bile salts and pancreatin, which are critical for fat digestion .

Table 1: IC50 Values for Various Treatments on Caco-2 Cells

| Treatment | IC50 Value |

|---|---|

| Sodium taurocholate | 11.04 mM |

| Bile salts | 0.22 mM |

| Pancreatin | 0.22 mg/mL |

| Oleic acid | 1.47 mM |

These findings suggest that this compound may enhance the bioavailability of lipids through improved digestion processes.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of p38 MAPK Pathway: This pathway is often involved in inflammatory responses and apoptosis; its inhibition by POP suggests potential anti-inflammatory properties .

- Activation of PI3K/Akt/CREB Pathway: This signaling pathway is crucial for cell survival and growth; activation by POP indicates a role in promoting neuroprotection and recovery from ischemic damage .

Case Studies

In clinical settings, the application of this compound has been explored in various models:

- A study demonstrated that oral administration of POP significantly alleviated neurological deficits in rats subjected to MCAO/R.

- Another investigation into its effects on lipid metabolism revealed that different positional isomers of triglycerides could distinctly influence metabolic pathways in mice .

Propiedades

IUPAC Name |

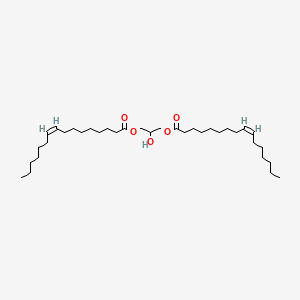

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZIVACHUFMPO-VMNXYWKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential benefits of Dipalmitolein in managing diabetes mellitus?

A1: Dipalmitolein exhibits α-glucosidase inhibitory activity. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Dipalmitolein could potentially help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes mellitus [].

Q2: What is the mechanism of action for Dipalmitolein's α-glucosidase inhibitory activity?

A3: Dipalmitolein exhibits a mixed competitive inhibition against S. cerevisiae α-glucosidase with a KI value of 0.48 μM []. This suggests that Dipalmitolein can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Further studies are needed to fully elucidate the specific interactions between Dipalmitolein and the α-glucosidase enzyme.

Q3: What are the potential sources of Dipalmitolein for research and development?

A4: Dipalmitolein can be enzymatically produced from Lecithin using Lecithinase D []. Additionally, research has identified the internal organs of the sea cucumber Stichopus japonicas as a potential natural source of Dipalmitolein []. This finding suggests that marine organisms could be valuable sources for the discovery and development of novel bioactive compounds like Dipalmitolein.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.